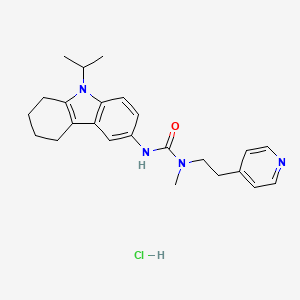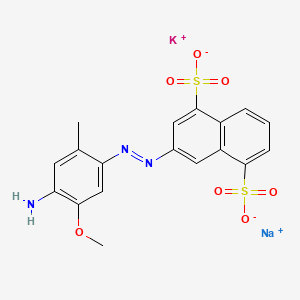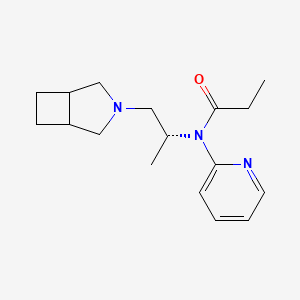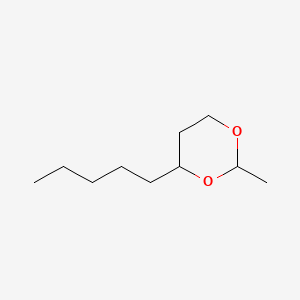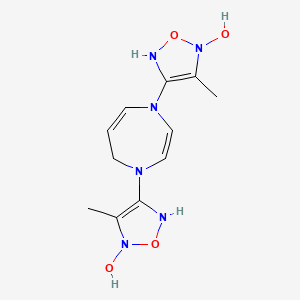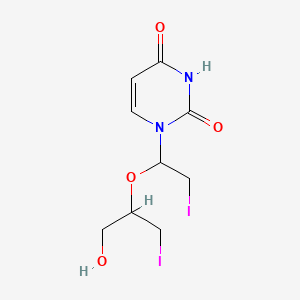
Tetradecyl aminobutyroylvalylaminobutyric urea trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tetradecyl aminobutyroylvalylaminobutyric urea trifluoroacetate involves multiple steps, including the formation of peptide bonds and the incorporation of trifluoroacetate groups. The specific reaction conditions, such as temperature, pH, and solvents, are optimized to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale peptide synthesis techniques. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are commonly used to produce and purify the compound on an industrial scale .
Análisis De Reacciones Químicas
Types of Reactions
Tetradecyl aminobutyroylvalylaminobutyric urea trifluoroacetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols or amines .
Aplicaciones Científicas De Investigación
Tetradecyl aminobutyroylvalylaminobutyric urea trifluoroacetate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in peptide synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and protein interactions.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the production of specialized materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of tetradecyl aminobutyroylvalylaminobutyric urea trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to tetradecyl aminobutyroylvalylaminobutyric urea trifluoroacetate include:
- Hexadecyl aminobutyroylvalylaminobutyric urea trifluoroacetate
- Octadecyl aminobutyroylvalylaminobutyric urea trifluoroacetate
- Dodecyl aminobutyroylvalylaminobutyric urea trifluoroacetate
Uniqueness
This compound is unique due to its specific chain length and trifluoroacetate groups, which confer distinct chemical properties and biological activities. These features make it particularly useful in certain applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
934368-60-2 |
|---|---|
Fórmula molecular |
C32H58F6N6O9 |
Peso molecular |
784.8 g/mol |
Nombre IUPAC |
(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-(tetradecylcarbamoylamino)butanoyl]amino]-3-methylbutanoyl]amino]butanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C28H56N6O5.2C2HF3O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-20-31-28(39)33-22(16-18-29)25(35)34-24(21(2)3)26(36)32-23(17-19-30)27(37)38;2*3-2(4,5)1(6)7/h21-24H,4-20,29-30H2,1-3H3,(H,32,36)(H,34,35)(H,37,38)(H2,31,33,39);2*(H,6,7)/t22-,23-,24-;;/m0../s1 |
Clave InChI |
PUHIYNTXUULLTL-YZYZGRISSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCNC(=O)N[C@@H](CCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCN)C(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
SMILES canónico |
CCCCCCCCCCCCCCNC(=O)NC(CCN)C(=O)NC(C(C)C)C(=O)NC(CCN)C(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



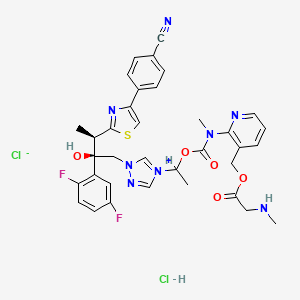

![N-[3-[4-[3-[[4-[(10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-5-yl)amino]-4-oxobutanoyl]amino]propylamino]butylamino]propyl]-N'-[4-[10,15,20-tris(4-methylphenyl)-21,23-dihydroporphyrin-5-yl]phenyl]butanediamide](/img/structure/B12781628.png)
